RheoSwitch-Ligand 1

Übersicht

Beschreibung

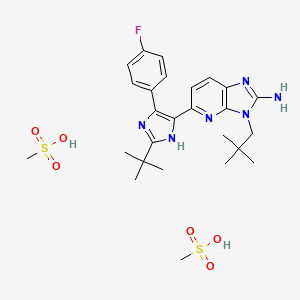

RG 102240 ist ein Ligand für den Insekten-Ecdyson-Rezeptor (EcR). Er wurde als potenter Aktivator der Genexpression identifiziert, insbesondere in Wildtyp-G:CfE(DEF) und seinem A110P-Mutanten, mit IC50-Werten von 85 bzw. 13 nM . Diese Verbindung wird in erster Linie in der wissenschaftlichen Forschung verwendet, da sie die Reportergenaktivität induzieren kann .

Wissenschaftliche Forschungsanwendungen

RG 102240 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

RG 102240 übt seine Wirkung aus, indem es an den Ecdyson-Rezeptor (EcR) in Insekten bindet. Diese Bindung induziert eine Konformationsänderung im Rezeptor, aktiviert ihn und führt zur Transkription von Zielgenen . Die beteiligten molekularen Ziele umfassen die Ecdyson-Response-Elemente in der DNA, die vom aktivierten Rezeptorkomplex erkannt werden .

Wirkmechanismus

Target of Action

RheoSwitch Ligand 1 (RG-102240) is a ligand for the insect ecdysone receptor (EcR) . The EcR is a member of the nuclear receptor superfamily and plays an important role in regulating development and reproduction in insects .

Mode of Action

RG-102240 interacts with the EcR, inducing the activation of wild-type CfEcR and its A110P mutant . The RheoSwitch system, which employs RG-102240, consists of two chimeric proteins derived from the ecdysone receptor (EcR) and RXR that are fused to a DNA-binding domain and an acidic transcriptional activation domain . Upon binding of RG-102240, these nuclear receptors can heterodimerize to create a functional transcription factor and activate transcription from a responsive promoter linked to a gene of interest .

Biochemical Pathways

The primary biochemical pathway affected by RG-102240 is the ecdysone signaling pathway. This pathway is crucial for insect development and reproduction. By binding to the EcR, RG-102240 can modulate the transcription of genes containing ecdysone response elements .

Result of Action

The binding of RG-102240 to the EcR leads to the activation of gene expression. This can result in the up- or down-regulation of specific genes, depending on the responsive promoter linked to the gene of interest . This makes RG-102240 a valuable tool for studying gene function and for potential applications in gene therapy.

Biochemische Analyse

Biochemical Properties

RG-102240 interacts with the insect ecdysone receptor (EcR), with IC50 values of 85 and 13 nM in wildtype G:CfE(DEF) and its A110P mutant respectively . This interaction induces the reporter gene activity of wild-type CfEcR and A110P mutant .

Cellular Effects

RG-102240 is a gene switch ligand and acts as a transcription inducer for use in inducible gene expression systems . It does not cause significant changes in endogenous gene expression in HEK cells .

Molecular Mechanism

The molecular mechanism of action of RG-102240 involves its binding to the ecdysone receptor (EcR). This binding activates transcription from a responsive promoter linked to a gene of interest . The diacylhydrazine ligands used in this system are pharmacologically inert and show no evidence of pleiotropic effects in mammalian cells .

Temporal Effects in Laboratory Settings

It is known that RG-102240 can induce gene expression in a controlled manner, allowing for temporal control of gene expression .

Vorbereitungsmethoden

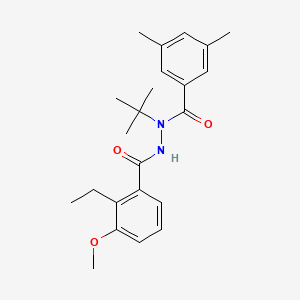

Die Syntheseroute für RG 102240 beinhaltet die Reaktion von 2-Ethyl-3-Methoxybenzoesäure mit 3,5-Dimethylbenzoylchlorid in Gegenwart einer Base, um das entsprechende Benzoylderivat zu bilden. Dieser Zwischenstoff wird dann mit tert-Butylhydrazin umgesetzt, um RG 102240 zu ergeben. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

RG 102240 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Benzoylgruppe mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid stattfinden

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

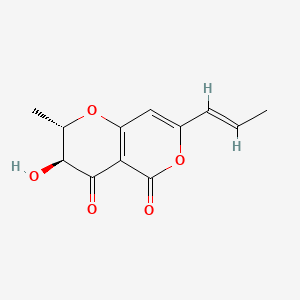

RG 102240 ist einzigartig in seiner hohen Spezifität und Potenz als Ligand für den Ecdyson-Rezeptor. Zu ähnlichen Verbindungen gehören:

20-Hydroxyecdysone: Ein natürliches Ecdysteroidhormon mit geringerer Spezifität im Vergleich zu RG 102240.

Diacylhydrazin-Liganden: Diese synthetischen Liganden zielen ebenfalls auf den Ecdyson-Rezeptor ab, haben aber unterschiedliche Bindungsaffinitäten und -spezifitäten.

1-Aroyl-4-(Arylamino)-1,2,3,4-Tetrahydrochinolin-Liganden: Neu entdeckte Ecdysonagonisten mit unterschiedlichen Bindungseigenschaften.

RG 102240 zeichnet sich durch seine Fähigkeit aus, die Genexpression mit hoher Spezifität und minimalen Off-Target-Effekten zu induzieren .

Eigenschaften

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-ethyl-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-8-18-19(10-9-11-20(18)28-7)21(26)24-25(23(4,5)6)22(27)17-13-15(2)12-16(3)14-17/h9-14H,8H2,1-7H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYXITIZXRMPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041114 | |

| Record name | RheoSwitch ligand 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

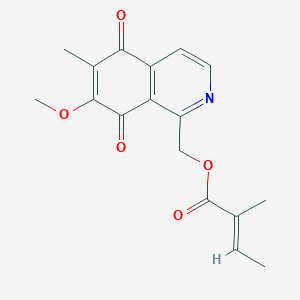

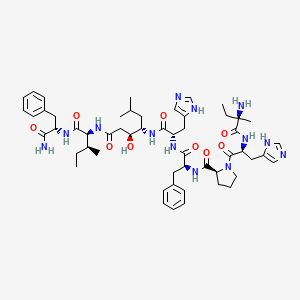

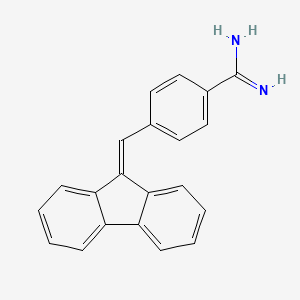

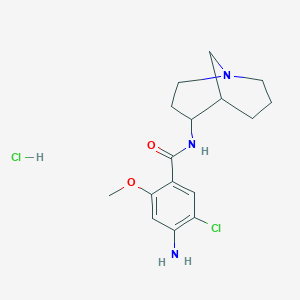

Feasible Synthetic Routes

Q1: How does RheoSwitch Ligand 1 (RG-102240) interact with its target and what are the downstream effects?

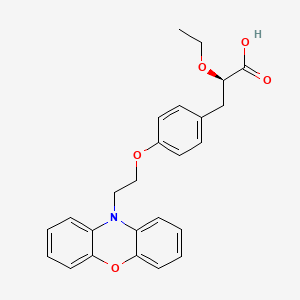

A: RheoSwitch Ligand 1 (RG-102240) acts as a ligand for a modified ecdysone receptor complex, which is a heterodimer of the ecdysone receptor (EcR) and ultraspiracle (USP) proteins. [] This complex functions as a transcription factor. Upon binding RG-102240, the complex activates GAL4 response elements present in the DNA, leading to the controlled expression of a target gene. [] This system has been particularly valuable in prostate cancer research. []

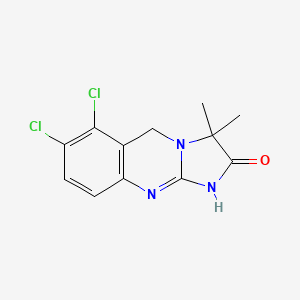

Q2: Are there any known structural modifications of RG-102240 that impact its activity or lead to interesting analogs?

A: Yes, research has shown that a single point mutation (A110P) in the ligand-binding domain of the ecdysone receptor (CfEcR) can abolish its response to steroids while maintaining sensitivity to diacylhydrazine ligands like RG-102240. [] This highlights the possibility of designing modified ecdysone receptors with enhanced specificity for ligands like RG-102240, potentially leading to more tailored gene switch applications.

Q3: What are the applications of RG-102240 in drug delivery systems?

A: RG-102240 has shown promise in controlled drug delivery systems for cardiac repair. [] Research demonstrates its successful release from biodegradable elastomers designed for cardiac patches. Interestingly, varying the concentration of RG-102240 within the elastomer enabled spatial control over gene expression in cells cultured on its surface. [] This spatial control holds significant potential for engineering complex 3D tissues in vitro.

Q4: What are the potential concerns regarding the use of RG-102240 and similar gene switch inducers in human cells?

A: While RG-102240 itself has shown minimal effects on endogenous gene expression in HEK293 cells at relevant concentrations, other ligands for the ecdysone receptor system have demonstrated some level of interference. [] Notably, a tetrahydroquinoline ligand caused cell death at higher concentrations and affected the expression of specific genes at lower doses. [] These findings underscore the importance of carefully evaluating potential off-target effects and the overall safety profile of any ligand intended for use in human applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)

![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)

![5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride](/img/structure/B1680516.png)